• L-Lysine monohydrochloride
    • Cat. No.:
    • B160605
    • CAS No.:
    • 10098-89-2
    • Molecular Formula:
    • C6H14N2O2.ClH
      C6H15ClN2O2
    • Molecular Weight:
    • 182.65 g/mol
    Description
    L-lysine hydrochloride is the hydrochloride salt of L-lysine It contains a L-lysine.
  • Tazemetostat
    • Cat. No.:
    • B611178
    • CAS No.:
    • 1403254-99-8
    • Molecular Formula:
    • C34H44N4O4
    • Molecular Weight:
    • 572.7 g/mol
    Description
    Tazemetostat is a methyltransferase inhibitor used to treat metastatic or locally advanced epithelioid sarcoma not eligible for complete resection.
    Tazemetostat is a methyltransferase inhibitor used to treat ...
  • Sulcotrione
    • Cat. No.:
    • B1168235
    • CAS No.:
    • 114680-61-4
    • Molecular Formula:
    • C14H13ClO5S
    • Molecular Weight:
    • 328.8 g/mol
    Description
    Sulcotrione is an aromatic ketone that is cyclohexane-1,3-dione substituted by a 2-chloro-4-(methylsulfonyl)benzoyl group at position 2. It has a role as an environmental contaminant, a xenobiotic, a herbicide a...
  • Fludarabine
    • Cat. No.:
    • B1618793
    • CAS No.:
    • 21679-15-2
    • Molecular Formula:
    • C10H12FN5O4
    • Molecular Weight:
    • 285.23 g/mol
    Description
    (2R,3S,4S,5R)-2-(6-amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
    Fludarabine is a chemotherapeutic agent used in the treatment of hematological malignancies. It is common...
  • Mebendazole
    • Cat. No.:
    • B1676124
    • CAS No.:
    • 31431-39-7
    • Molecular Formula:
    • C16H13N3O3
    • Molecular Weight:
    • 295.29 g/mol
    Description
    Mebendazole can cause developmental toxicity according to state or federal government labeling requirements.
    Mebendazole is a white to slightly yellow powder. Pleasant taste. Practically water insoluble. (NTP...
  • Cyclopamine
    • Cat. No.:
    • B1684311
    • CAS No.:
    • 4449-51-8
    • Molecular Formula:
    • C27H41NO2
    • Molecular Weight:
    • 411.6 g/mol
    Description
    Cyclopamine is a member of piperidines. It has a role as a glioma-associated oncogene inhibitor.
    Cyclopamine has been reported in Veratrum dahuricum, Veratrum grandiflorum, and Veratrum californicum with data...
  • Vismodegib
    • Cat. No.:
    • B1684315
    • CAS No.:
    • 879085-55-9
    • Molecular Formula:
    • C19H14Cl2N2O3S
    • Molecular Weight:
    • 421.3 g/mol
    Description
    Vismodegib can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
    Vismodegib is a benzamide obtained by f...
  • Alcaftadine
    • Cat. No.:
    • B1684316
    • CAS No.:
    • 147084-10-4
    • Molecular Formula:
    • C19H21N3O
    • Molecular Weight:
    • 307.4 g/mol
    Description
    Alcaftadine is an imidazobenzazepine that is 6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine substituted at position 3 by a formyl group and at position 11 by a 1-methylpiperidin-4-ylidene group. An antihistamine u...
  • Empagliflozin
    • Cat. No.:
    • B1684318
    • CAS No.:
    • 864070-44-0
    • Molecular Formula:
    • C23H27ClO7
    • Molecular Weight:
    • 450.9 g/mol
    Description
    Empagliflozin is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of empagliflozin is as a Sodium-Glucose Transporter 2 Inhibitor.
    Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2;  SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. Inhibition of SGLT2 in the kidneys also suppresses the renal reabsorption of 1,5-anhydroglucitol (1,5AG). This lowers serum 1,5AG and neutrophil 1,5-anhydroglucitol-6-phosphate (1,5AG6P) levels, which may improve neutropenia and neutrophil dysfunction in patients with glycogen storage disease type Ib (GSD Ib). SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.
    EMPAGLIFLOZIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 30 investigational indications.
    structure in first source
    See also: Empagliflozin;  Linagliptin (component of);  Empagliflozin;  METformin Hydrochloride (component of) ... View More ..."> Empagliflozin is a C-glycosyl compound consisting of a beta-glucosyl residue having a (4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl group at the anomeric centre. A sodium-glucose co-transporter 2 in...
  • DL-alpha-Tocopherol
    • Cat. No.:
    • B3421016
    • CAS No.:
    • 2074-53-5
    • Molecular Formula:
    • C29H50O2
    • Molecular Weight:
    • 430.7 g/mol
    Description
    2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol is a tocopherol.
    DL-alpha-Tocopherol has been reported in Albifimbria verrucaria, Sida acuta, and other organisms with data av...
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